

Application Notes and Protocols: N-Methyl-N'- (hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-N'-(hydroxy-PEG2)-Cy5**

Cat. No.: **B11827087**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

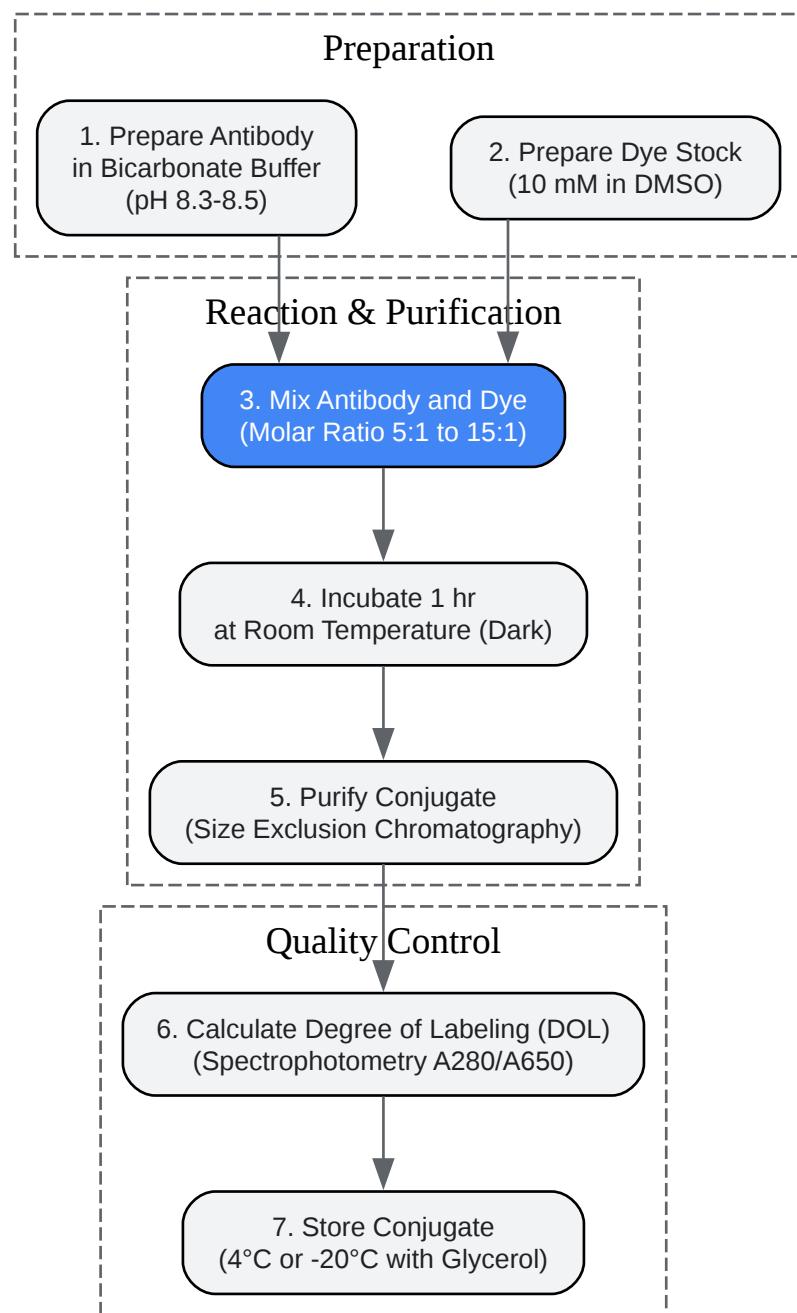
N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a far-red fluorescent dye belonging to the cyanine family. [1][2][3] This derivative of the popular Cy5 fluorophore is engineered with two key modifications: an N-methyl group and a hydrophilic polyethylene glycol (PEG) linker. These features are designed to enhance its performance in biological imaging applications. The PEG linker increases the dye's solubility in aqueous buffers, which can reduce aggregation and non-specific binding—common challenges with traditional cyanine dyes.[4][5][6] Its fluorescence in the far-red spectrum (excitation ~649 nm, emission ~667 nm) is highly advantageous for cellular microscopy, as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[7][8][9]

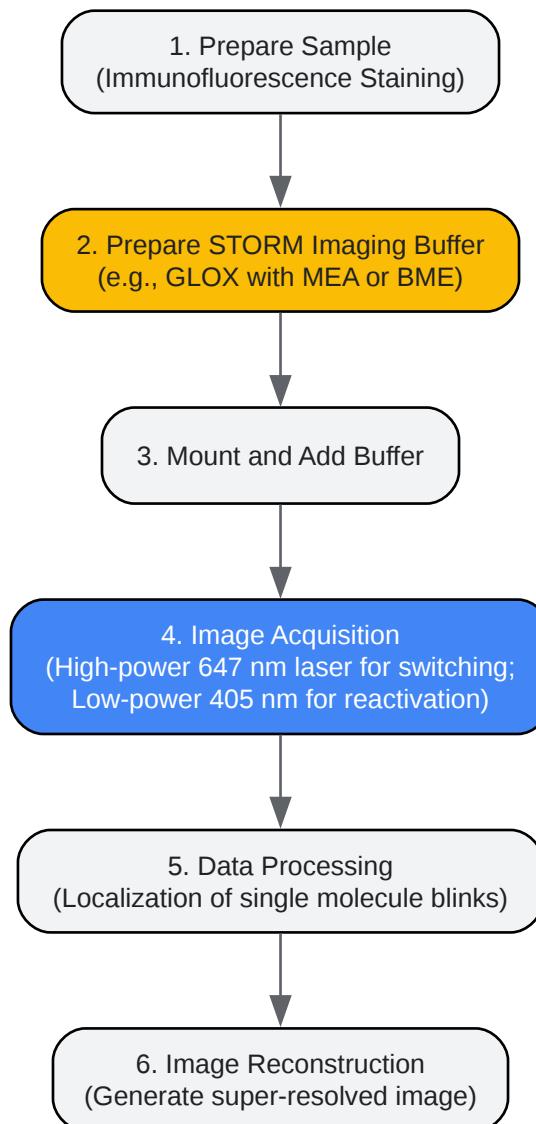
This molecule is particularly well-suited for labeling biomolecules such as antibodies, proteins, and nucleic acids.[10] The terminal hydroxyl group on the PEG linker allows for further chemical modification, often activated as an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[7] Key applications include high-resolution confocal microscopy, immunofluorescence (IF), flow cytometry, and super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM).[9][11]

Physicochemical and Spectroscopic Properties

The photophysical properties of **N-Methyl-N'-(hydroxy-PEG2)-Cy5** are primarily dictated by its Cy5 core, while the PEG and methyl modifications improve its utility in aqueous environments.

[5]


Property	Representative Value	Notes
Excitation Maximum (λ_{ex})	~649 nm[1][2][7]	Can be efficiently excited by 633 nm or 647 nm laser lines. [9]
Emission Maximum (λ_{em})	~667 nm[1][2][7]	Emission is in the far-red region of the spectrum.
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	Value is for the parent Cy5 dye; serves as a close approximation.[12]
Quantum Yield (Φ)	~0.2[3]	Represents a typical value for high-quality Cy5 dyes in aqueous buffer.[12]
Molecular Weight	~537.1 g/mol [1][13][14]	
Solubility	High	The PEG2 linker significantly enhances solubility in water and standard biological buffers.[4]


Key Applications and Protocols

Covalent Labeling of Antibodies (NHS Ester Chemistry)

This protocol describes the conjugation of an amine-reactive **N-Methyl-N'-(hydroxy-PEG2)-Cy5** NHS ester to a primary antibody. The primary targets for this reaction are the ϵ -amino groups of lysine residues.

Experimental Workflow for Antibody Conjugation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 11. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. forcbio.com [forcbio.com]
- 14. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11827087#how-to-use-n-methyl-n-hydroxy-peg2-cy5-in-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com